molecular formula C20H16N6OS B13358485 Allyl 3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether

Allyl 3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether

Cat. No.: B13358485
M. Wt: 388.4 g/mol
InChI Key: XZAOMLMJRGWYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple fused rings, including imidazo[1,2-a]pyridine, triazolo[3,4-b][1,3,4]thiadiazole, and phenyl ether groups. These structural features make it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Allyl 3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether lies in its multi-fused ring structure, which imparts distinct electronic and steric properties.

Biological Activity

Allyl 3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

The compound features a unique structure comprising an allyl group linked to a phenyl ether moiety and a triazolo-thiadiazole core. The presence of the imidazo[1,2-a]pyridine moiety enhances its biological activity due to the nitrogen-containing heterocycles that are known for their pharmacological significance.

Anticancer Properties

Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines.

CompoundIC50 (μM)Cancer Cell Line
Compound A1.35Mycobacterium tuberculosis H37Ra
Compound B2.18HCT-116 (Colon Carcinoma)
Compound C3.73HEK-293 (Human Embryonic Kidney)

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • GABA(A) Receptors : Similar compounds have been identified as ligands for the benzodiazepine binding site on GABA(A) receptors. They demonstrate functional selectivity for alpha2/alpha3 subtypes over alpha1 subtype receptors .
  • Inhibition of Enzymatic Activity : The triazolo-thiadiazole structure is known to interact with various enzymes involved in cancer progression and metastasis.

Case Studies

Several case studies illustrate the efficacy of related compounds in preclinical models:

  • Study 1 : A series of imidazo[1,2-a]pyridine derivatives were tested for their anticancer effects on human colon carcinoma cells. The most active compound exhibited an IC50 value of 1.35 μM and was further evaluated for cytotoxicity against normal human cells.
  • Study 2 : In another investigation focusing on Mycobacterium tuberculosis, derivatives showed promising results with IC90 values indicating effective inhibition of bacterial growth while maintaining low toxicity profiles in human cell lines.

Properties

Molecular Formula

C20H16N6OS

Molecular Weight

388.4 g/mol

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(3-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H16N6OS/c1-3-11-27-15-8-6-7-14(12-15)19-24-26-18(22-23-20(26)28-19)17-13(2)21-16-9-4-5-10-25(16)17/h3-10,12H,1,11H2,2H3

InChI Key

XZAOMLMJRGWYHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)OCC=C

Origin of Product

United States

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